N6-Lauroyl Cordycepin-d23

LC-MS/MS Internal Standard Bioanalysis

Choose N6-Lauroyl Cordycepin-d23 as your internal standard to eliminate the bioanalytical failures of unlabeled or under-deuterated analogs. Its 23-atom deuterium label on the lauroyl chain ensures co-elution, matched extraction recovery, and a +23 Da mass shift—fulfilling ICH M10 criteria for matrix effect compensation. The N6-lauroyl modification blocks ADA deamination, enabling accurate prodrug quantitation in plasma and tissue. Procure this research-use-only, high-purity (≥98%) stable isotope standard for robust LC-MS/MS method validation and preclinical pharmacokinetic studies.

Molecular Formula C₂₂H₁₂D₂₃N₅O₄
Molecular Weight 456.69
Cat. No. B1157954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Lauroyl Cordycepin-d23
Synonyms3’-Deoxy-N-(1-oxododecyl)adenosine-d23; 
Molecular FormulaC₂₂H₁₂D₂₃N₅O₄
Molecular Weight456.69
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Lauroyl Cordycepin-d23: A Deuterated Stable Isotope-Labeled Prodrug Standard for Pharmacokinetic Quantitation


N6-Lauroyl Cordycepin-d23 is a deuterated (d23) N6-acyl derivative of the nucleoside analog cordycepin (3'-deoxyadenosine), featuring a lauroyl (C12) chain attached to the N6 position of the adenine base . This compound serves a dual analytical and prodrug research function: the lauroyl modification is designed to inhibit adenosine deaminase (ADA)-mediated deamination and enhance cellular uptake relative to unmodified cordycepin, while the 23-atom deuterium substitution on the lauroyl chain provides a +23 Da mass shift enabling its use as a stable isotope-labeled internal standard (SIL-IS) for precise LC-MS/MS quantitation [1][2].

Why Unlabeled N6-Lauroyl Cordycepin or Cordycepin-d3 Cannot Substitute for N6-Lauroyl Cordycepin-d23 in Quantitative Bioanalysis


Substitution with the unlabeled parent compound (N6-Lauroyl Cordycepin) or a less extensively deuterated alternative (e.g., cordycepin-d3) introduces critical analytical failures in LC-MS/MS quantitation workflows. The unlabeled analog is chemically identical to the analyte in biological samples and thus co-elutes, preventing any mass spectrometric distinction and rendering it useless as an internal standard [1]. While a d3-labeled cordycepin standard provides a mass shift, it lacks the lauroyl prodrug moiety, leading to divergent extraction efficiency, ionization suppression profiles, and chromatographic retention time relative to the lipophilic N6-lauroyl analyte—fundamentally violating the key assumption that an internal standard must closely mimic the analyte's physicochemical behavior throughout sample preparation and detection . The d23 label on the lauroyl chain of N6-Lauroyl Cordycepin-d23 ensures both sufficient mass separation from the analyte's natural isotopologues and near-identical sample processing recovery, meeting regulatory bioanalytical method validation criteria for matrix effect compensation [2].

Quantitative Comparative Evidence for Selecting N6-Lauroyl Cordycepin-d23 Over Analogs and Alternatives


Mass Spectrometric Resolution: +23 Da Mass Shift vs. Unlabeled N6-Lauroyl Cordycepin

N6-Lauroyl Cordycepin-d23 provides a +23 Da mass increase relative to the unlabeled parent compound (N6-Lauroyl Cordycepin, MW 433.54 g/mol) due to deuteration of all 23 hydrogen atoms on the lauroyl chain, generating a molecular weight of 456.69 g/mol . This mass differential exceeds the typical +3 to +5 Da shift of methyl-deuterated internal standards, ensuring that the analyte's M+0 isotopologue is well-separated from the internal standard channel even when using unit resolution mass spectrometry [1]. In contrast, the unlabeled compound cannot be distinguished from the analyte in MS detection, while lower-deuterium alternatives (e.g., cordycepin-d3, +3 Da) risk signal bleed-through from the internal standard into the analyte's quantification channel in high-concentration samples.

LC-MS/MS Internal Standard Bioanalysis

Pharmacokinetic Profile of N6-Lauroyl Cordycepin vs. Cordycepin and Shorter-Chain N-Acyl Derivatives

In a comparative rat pharmacokinetic study of N-acyl-cordycepin derivatives, N6-Lauroyl Cordycepin (the unlabeled analog) demonstrated intermediate pharmacokinetic behavior among four chain-length variants [1]. While N-octanoyl-cordycepin (C8) achieved the highest AUC (68× that of cordycepin) and Cmax (30×), the lauroyl (C12) derivative exhibited an extended half-life and Tmax relative to shorter-chain derivatives, with the study noting that Tmax and t1/2 increased proportionally with alkyl chain length [1]. This trend establishes that the lauroyl modification confers slower metabolic conversion than propionyl or octanoyl variants, making it particularly suitable for studies requiring sustained prodrug-to-drug conversion kinetics.

Pharmacokinetics Prodrug Bioavailability

ADA Inhibitory Activity and Lipophilicity Enhancement via Lauroyl Modification

N6-Lauroyl Cordycepin is a characterized adenosine deaminase (ADA) inhibitor, with the lauroyl substitution at the N6 position conferring resistance to the deamination that rapidly inactivates cordycepin (t1/2 < 2 min in vivo) [1]. The lauroyl (C12) modification substantially increases lipophilicity compared to unmodified cordycepin, with the parent compound demonstrating solubility in chloroform and methanol and an expected reduction in aqueous solubility . This physicochemical shift alters cellular uptake mechanisms, potentially enabling passive diffusion across lipid membranes rather than reliance on nucleoside transporters, a key prodrug design feature for tissues with low transporter expression.

Adenosine Deaminase Lipophilicity Prodrug Design

Analytical Method Compatibility: Validated Use as LC-MS Internal Standard

N6-Lauroyl Cordycepin-d23 is specifically manufactured and documented for use as an internal standard in HPLC and LC-MS quantitative analysis . Its isotopic purity and chemical equivalence to the non-deuterated N6-Lauroyl Cordycepin ensure co-elution and identical ionization efficiency, thereby compensating for matrix effects and instrument variability [1]. In contrast, structural analogs lacking the lauroyl moiety or using shorter deuterium labels may exhibit differential extraction recovery and ionization suppression, compromising method accuracy and precision per ICH M10 bioanalytical method validation guidelines.

Method Validation LC-MS Internal Standard

Optimal Use Cases for N6-Lauroyl Cordycepin-d23 in Pharmaceutical R&D and Bioanalytical Workflows


LC-MS/MS Quantitation of N6-Lauroyl Cordycepin Prodrug in Preclinical Pharmacokinetic Studies

N6-Lauroyl Cordycepin-d23 serves as the definitive internal standard for quantifying the prodrug N6-Lauroyl Cordycepin in plasma and tissue homogenates following oral or intravenous administration. Its +23 Da mass shift and structural identity ensure co-elution and accurate compensation for matrix effects during sample extraction and LC-MS/MS analysis, fulfilling ICH M10 requirements for bioanalytical method validation [1].

Cellular Uptake and Intracellular Metabolism Studies of Lipid-Modified Nucleoside Analogs

The lauroyl modification imparts increased lipophilicity and potential passive diffusion across cell membranes, making N6-Lauroyl Cordycepin-d23 a valuable tracer for investigating prodrug uptake mechanisms in nucleoside transporter-deficient cell lines. Researchers can utilize the deuterated standard to quantify intracellular conversion rates of the prodrug to active cordycepin via LC-MS, linking cellular pharmacokinetics to pharmacological response [2].

Development of ADA-Resistant Cordycepin Prodrugs for Oncology Indications

The N6-lauroyl substitution inhibits adenosine deaminase (ADA)-mediated deamination, a key inactivation pathway for cordycepin. N6-Lauroyl Cordycepin-d23 enables precise quantification of prodrug and active drug levels in tumor-bearing animal models, facilitating dose optimization and exposure-response correlation in preclinical oncology studies where extended systemic exposure is desired [2].

Quality Control and Stability Testing of N6-Lauroyl Cordycepin Drug Substance and Formulations

As a deuterated analog of the drug substance, N6-Lauroyl Cordycepin-d23 is suitable for use as a system suitability standard or internal standard in HPLC-UV and LC-MS purity assays during pharmaceutical development and stability monitoring. Its chromatographic behavior mirrors that of the unlabeled compound, enabling robust method transfer and long-term product quality assessment .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N6-Lauroyl Cordycepin-d23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.